2-(2-Methoxyphenyl)cyclopentan-1-ol
Description
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)cyclopentan-1-ol |
InChI |
InChI=1S/C12H16O2/c1-14-12-8-3-2-5-10(12)9-6-4-7-11(9)13/h2-3,5,8-9,11,13H,4,6-7H2,1H3 |
InChI Key |
VKPWQSCURHLAGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2CCCC2O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
-
Epoxidation : Cyclopentene is oxidized to 1,2-epoxycyclopentane (cyclopentene oxide) using meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM).
-
Grignard Addition : The epoxide reacts with 2-methoxyphenylmagnesium bromide in tetrahydrofuran (THF) at low temperatures (-78°C). Nucleophilic attack occurs at the less substituted C2 position, forming a secondary alkoxide intermediate.
-
Acidic Workup : Protonation with dilute HCl yields 2-(2-methoxyphenyl)cyclopentan-1-ol.
Experimental Data
Advantages : High regioselectivity and scalability.
Limitations : Requires strict anhydrous conditions for Grignard stability.
Reduction of 2-(2-Methoxyphenyl)cyclopentanone
Synthetic Pathway
Experimental Data
Advantages : Straightforward reduction step with high efficiency.
Limitations : Low yields in Friedel-Crafts due to steric hindrance; Suzuki route depends on bromocyclopentanone availability.
Cyclization of 5-(2-Methoxyphenyl)pentane-1,5-diol
Manganese-Catalyzed Hydrogen Borrowing
-
Substrate Preparation : 5-(2-Methoxyphenyl)pentane-1,5-diol is synthesized via aldol condensation of 2-methoxybenzaldehyde with glutaraldehyde.
-
Cyclization : Using Mn-MACHO-Pr catalyst (2 mol%), the diol undergoes dehydrogenation, aldol condensation, and rehydrogenation to form the cyclopentane ring.
Experimental Data
| Step | Conditions | Yield | Diastereomeric Ratio |
|---|---|---|---|
| Aldol Condensation | NaOH, EtOH, rt | 75% | Trans:cis = 3:1. |
| Cyclization | Mn-MACHO-Pr (2 mol%), KOBu, toluene, 150°C | 68% | Water as sole byproduct. |
Advantages : Atom-economical; produces minimal waste.
Limitations : Requires high catalyst loading and elevated temperatures.
Hydroboration-Oxidation of 2-(2-Methoxyphenyl)cyclopentene
Reaction Sequence
Experimental Data
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Heck Coupling | Pd(OAc)₂, PPh₃, NEt₃, DMF, 100°C | 65% |
| Hydroboration | BH₃·THF, 0°C → rt | 82% |
Advantages : Excellent regiocontrol; mild conditions.
Limitations : Multi-step synthesis increases complexity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclopentanone derivatives, while reduction can produce different alcohols.
Scientific Research Applications
2-(2-Methoxyphenyl)cyclopentan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of perfumes, medicines, and dyes.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. The methoxy group can also participate in hydrophobic interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Methylcyclopentanol-1 (C₆H₁₂O)
- Structure: A cyclopentanol core with a methyl group at position 2.
- Molecular Weight : 100.16 g/mol, significantly lower than the target compound due to the absence of an aromatic substituent.
- Key Differences : The aliphatic methyl group reduces hydrophobicity compared to the methoxyphenyl group. The simpler structure likely results in lower boiling and melting points. Safety data indicate standard alcohol handling precautions, including skin/eye rinsing and medical consultation upon exposure .
(1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol (C₁₂H₁₇NO₂)
- Structure: Similar methoxyphenyl motif but linked via an amino group (-NH-) instead of a direct bond.
- Molecular Weight : 207.27 g/mol, higher than the target compound (estimated 192.25 g/mol for C₁₂H₁₆O₂).
- Stereochemistry (1R,2R) may influence biological activity, a factor absent in the non-chiral target compound .
2-(1H-Imidazol-1-yl)cyclopentan-1-ol (C₈H₁₂N₂O)
- Structure: Cyclopentanol with a heterocyclic imidazole substituent at position 2.
- Molecular Weight : 152.19 g/mol.
- This difference could lead to varied applications in medicinal chemistry .
(1R,2R)-2-[(2-Chlorophenyl)amino]cyclopentan-1-ol (C₁₁H₁₄ClNO)
- Structure: Chlorophenylamino substituent at position 2.
- Molecular Weight : 211.69 g/mol.
- Key Differences : The electron-withdrawing chlorine atom reduces electron density on the aromatic ring compared to methoxy’s donating effect. This alters reactivity in electrophilic substitutions and may affect binding affinity in biological systems .
2-(Aminomethyl)cyclopentan-1-ol (C₆H₁₃NO)
- Structure: Aminomethyl (-CH₂NH₂) group at position 2.
- Molecular Weight : 115.18 g/mol.
- Key Differences : The primary amine introduces basicity and reactivity toward electrophiles, unlike the inert methoxy group. This compound’s higher aqueous solubility is likely due to the amine’s hydrophilicity .
Data Table: Comparative Analysis of Key Compounds
*Calculated molecular weight for target compound.
Implications of Structural Differences
- Hydrophobicity : Methoxyphenyl and chlorophenyl groups increase lipophilicity compared to aliphatic or polar substituents, affecting membrane permeability in biological systems.
- Reactivity : Electron-donating methoxy groups stabilize positive charges in electrophilic substitutions, while electron-withdrawing chlorine atoms direct reactions to meta positions.
- Stereochemistry: Chiral centers in compounds like (1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol may lead to enantiomer-specific biological activity, a critical factor in drug design .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(2-Methoxyphenyl)cyclopentan-1-ol, and how do reaction conditions influence product purity?
- Answer : The compound can be synthesized via stereoselective reduction of cyclopentenone derivatives using reagents like BH₃·Me₂S followed by oxidation. For example, BH₃·Me₂S at -25°C yields high enantiomeric excess (92%) in (1R,2R)-configured products . Oxidation of intermediates with PCC or Jones reagent may yield ketones, while NaBH₄ reduces carbonyl groups to alcohols. Key factors include temperature control (e.g., -25°C for stereoselectivity) and reagent choice to minimize side products .
Q. How can researchers characterize the stereochemistry of this compound derivatives?
- Answer : Techniques include:
- Chiral HPLC to separate enantiomers.
- X-ray crystallography for absolute configuration determination.
- NMR spectroscopy (e.g., NOE experiments) to confirm spatial arrangements of substituents .
- Optical rotation measurements to compare with literature values for known stereoisomers .
Q. What functional groups in this compound are reactive under standard laboratory conditions?
- Answer : The hydroxyl group (-OH) undergoes oxidation (e.g., with PCC to ketones) and esterification. The methoxy group (-OCH₃) is relatively inert but can participate in demethylation under strong acidic/basic conditions. The cyclopentane ring may undergo strain-driven reactions, such as ring-opening in acidic environments .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be optimized during the synthesis of this compound?
- Answer :
- Use chiral auxiliaries or catalysts (e.g., (+)-IpcBH₂) to bias stereochemistry .
- Control reaction temperature: Lower temperatures (-25°C) favor kinetic control, enhancing ee (up to 92%) .
- Monitor ee via chiral HPLC and adjust reagent stoichiometry iteratively.
- Compare results with analogous compounds like (1R,2R)-2-[(2-chlorophenyl)amino]cyclopentan-1-ol, where stereoselectivity is sensitive to substituent electronic effects .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound analogs?
- Answer :
- Dose-response profiling : Test compounds across a concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
- Target validation : Use knockout models or competitive binding assays to confirm specificity (e.g., cytochrome P450 inhibition vs. off-target kinase modulation) .
- Structural analogs : Compare with derivatives like 2-(1-methylimidazol-2-yl)cyclopentan-1-ol to isolate the role of the methoxyphenyl group .
Q. How does the methoxyphenyl substituent influence the compound’s interaction with cytochrome P450 enzymes?
- Answer : The methoxy group enhances hydrophobic interactions with enzyme active sites, as seen in docking studies of similar cyclopentanols. Competitive inhibition assays using fluorogenic substrates (e.g., 7-ethoxyresorufin) show IC₅₀ values <10 µM, suggesting high affinity. Substituting the methoxy group with halogens (e.g., Cl) reduces binding by 30–50%, highlighting its role in π-stacking and van der Waals interactions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
